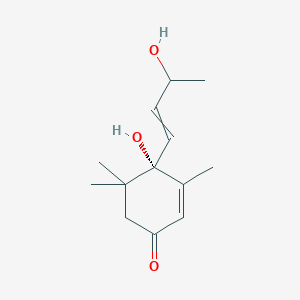

Corchoionoside C aglycon

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20O3 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

(4S)-4-hydroxy-4-(3-hydroxybut-1-enyl)-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/t10?,13-/m1/s1 |

InChI Key |

KPQMCAKZRXOZLB-JLOHTSLTSA-N |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(C=CC(C)O)O)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |

Origin of Product |

United States |

Methodologies for Isolation, Purification, and Structural Elucidation of Corchoionoside C Aglycon

Chromatographic Separation Techniques Applied to Natural Sources

The journey to obtaining pure Corchoionoside C aglycon begins with its parent glycoside, Corchoionoside C, which is typically found in various plant species. The initial step involves the extraction of metabolites from the plant material, commonly using solvents like methanol (B129727). Following extraction, a series of chromatographic techniques are employed to isolate Corchoionoside C.

Various chromatographic methods are utilized for the separation of Corchoionoside C from the complex mixture of plant extracts. These methods often include:

Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. Silica gel and Sephadex LH-20 are common stationary phases. Elution is typically performed with a gradient of solvents, such as chloroform (B151607) and methanol, to separate compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): For finer purification, reversed-phase HPLC is frequently used. A C18 column is a popular choice, with a mobile phase often consisting of a gradient of water and methanol or acetonitrile. This technique allows for the separation of closely related compounds, yielding pure Corchoionoside C.

Once Corchoionoside C is isolated, the next critical step is the cleavage of the glycosidic bond to release the aglycon.

Advanced Spectroscopic Methods in Structural Characterization

The precise structure of this compound, identified as vomifoliol (B113931), is determined through a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete assignment of proton (¹H) and carbon (¹³C) signals of the this compound.

The aglycone is characterized by a 13-carbon skeleton. Key structural features identified by NMR include a cyclohexenone ring, a butenyl side chain with a hydroxyl group, and several methyl groups. The chemical shifts in the ¹³C NMR spectrum are particularly diagnostic. For instance, the ketone carbonyl carbon (C-3) resonates at approximately 200-201 ppm, while the carbons of the double bond in the ring (C-4 and C-5) appear around 126-127 ppm and 166-167 ppm, respectively. The carbon bearing the hydroxyl group in the side chain (C-9) typically shows a signal around 68-77 ppm, with the specific shift being indicative of the stereochemistry at this center.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Vomifoliol)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 1 | 41.3 - 42.6 | - |

| 2 | 49.6 - 50.9 | 2.13-2.63 (d, 16.7-16.8) |

| 3 | 200.2 - 201.4 | - |

| 4 | 126.0 - 127.1 | 5.87 (br s) |

| 5 | 165.9 - 167.4 | - |

| 6 | 78.8 - 80.1 | - |

| 7 | 130.1 - 132.5 | 5.70-5.98 (d, 15.6) |

| 8 | 132.4 - 136.9 | 5.70-5.84 (dd, 15.6, 7.2) |

| 9 | 68.7 - 77.4 | 4.41-4.50 (quintet, 6.8) |

| 10 | 19.5 - 23.8 | 1.28 (d, 6.2) |

| 11 | 22.3 - 24.5 | 1.03 (s) |

| 12 | 23.4 - 23.6 | 1.01 (s) |

Note: Chemical shifts can vary slightly depending on the solvent used.

Mass Spectrometry (MS) Applications in Structure Determination

Mass spectrometry provides information about the molecular weight and elemental composition of the this compound. High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula. For vomifoliol, the molecular formula is established as C₁₃H₂₀O₃.

Table 2: Mass Spectrometry Data for this compound (Vomifoliol)

| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|

Chiroptical Spectroscopy for Absolute Configuration Assignment

The this compound (vomifoliol) possesses chiral centers, meaning it can exist as different stereoisomers. Determining the absolute configuration of these centers is crucial for a complete structural elucidation and for understanding its biological activity. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for this purpose.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The sign of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of specific chromophores within the molecule. For vomifoliol, the n → π* transition of the α,β-unsaturated ketone chromophore in the cyclohexenone ring gives rise to a characteristic Cotton effect around 240 nm. A positive Cotton effect at this wavelength is indicative of a (6S)-configuration, while a negative Cotton effect suggests a (6R)-configuration researchgate.net.

Furthermore, the chemical shift of C-9 in the ¹³C NMR spectrum can also provide clues about the stereochemistry at this position. A chemical shift of around 74.7 ppm is often associated with a (9S)-configuration, whereas a value around 77.2 ppm is indicative of a (9R)-configuration e-nps.or.kr. By comparing the experimental CD spectrum and NMR data with those of known standards or with theoretical calculations, the absolute configuration of the this compound can be unequivocally assigned as (6S,9S)-vomifoliol.

General Strategies for Aglycone Derivation from Glycosides for Research Purposes

The liberation of the aglycone from its parent glycoside is a critical step in its detailed study. Several general strategies are employed for this purpose, with the choice of method depending on the nature of the glycosidic linkage and the stability of the aglycone.

Acid Hydrolysis: This is a common method involving the treatment of the glycoside with a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous or alcoholic solution. The acid catalyzes the cleavage of the O-glycosidic bond. The reaction conditions (acid concentration, temperature, and reaction time) need to be carefully controlled to avoid degradation of the aglycone. For instance, heating the glycoside in 1 M HCl for a few hours is a typical procedure doc-developpement-durable.orgnih.govekb.eg.

Enzymatic Hydrolysis: This method offers a milder and more specific alternative to acid hydrolysis. Enzymes, such as β-glucosidase (like emulsin) or naringinase, can selectively cleave specific types of glycosidic bonds under gentle conditions (e.g., at 37 °C in a buffered solution) clockss.orgnih.govscispace.com. This approach is particularly useful when the aglycone is sensitive to harsh acidic conditions. The use of β-glucosidase confirms the β-configuration of the glucose moiety in the original glycoside.

Following hydrolysis, the aglycone is typically extracted from the reaction mixture using an organic solvent like ethyl acetate (B1210297) or chloroform. The extracted aglycone can then be further purified by chromatographic techniques if necessary, before being subjected to spectroscopic analysis for structural confirmation.

Biosynthetic Pathways and Precursor Analysis of Corchoionoside C Aglycon

Elucidation of Isoprenoid Pathways Leading to C13 Norisoprenoids

The biosynthesis of all isoprenoids, including the C13-norisoprenoid precursor of Corchoionoside C aglycone, originates from two primary five-carbon isomers: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. The MEP pathway is primarily responsible for the production of monoterpenes, diterpenes, and the C40 carotenoids, which are the direct precursors of C13-norisoprenoids.

The MEP pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. A series of enzymatic steps then convert this initial product into IPP and DMAPP. These C5 units are sequentially added to build larger molecules, a process facilitated by prenyltransferases. For the formation of carotenoids, multiple IPP units are added to DMAPP to create the C20 intermediate, geranylgeranyl diphosphate (GGPP). Two molecules of GGPP are then condensed head-to-head to form the first C40 carotenoid, phytoene (B131915). Subsequent desaturation and cyclization reactions, catalyzed by a suite of enzymes including phytoene desaturase and lycopene (B16060) cyclase, lead to the formation of various carotenoids, such as β-carotene.

Role of Carotenoid Cleavage Dioxygenases in Aglycone Formation

The pivotal step in the formation of the C13-norisoprenoid skeleton of Corchoionoside C aglycone is the oxidative cleavage of a C40 carotenoid precursor. This reaction is catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). These enzymes exhibit remarkable specificity, cleaving the carotenoid molecule at specific double bonds to generate a variety of smaller apocarotenoids, including the C13-norisoprenoids.

CCDs are responsible for the production of a wide array of biologically important molecules in plants, including hormones like abscisic acid and strigolactones, as well as aroma and flavor compounds. The cleavage of β-carotene at the 9,10 and 9',10' positions by CCD1, for instance, yields two molecules of the C13 compound β-ionone and a C14 dialdehyde. The specific carotenoid precursor and the regioselectivity of the CCD enzyme determine the structure of the resulting C13-norisoprenoid. It is hypothesized that a specific CCD acts on a particular carotenoid to produce the initial C13 skeleton that will be further modified to become Corchoionoside C aglycone.

Identification and Characterization of Biosynthetic Enzymes

Following the initial cleavage by CCDs, the resulting C13-norisoprenoid undergoes a series of modifications to yield the final structure of the Corchoionoside C aglycone, which is a type of megastigmane. These modifications are catalyzed by a variety of enzymes, including cytochrome P450 monooxygenases (CYPs), reductases, and glycosyltransferases (for the full Corchoionoside C).

Cytochrome P450 monooxygenases are a large and diverse family of enzymes that play a crucial role in the biosynthesis of various secondary metabolites by catalyzing hydroxylation, epoxidation, and other oxidative reactions. It is highly probable that CYPs are involved in the hydroxylation of the C13-norisoprenoid backbone to introduce the hydroxyl groups characteristic of the Corchoionoside C aglycone structure.

Reductases are another class of enzymes likely involved in the biosynthetic pathway. These enzymes catalyze reduction reactions, such as the conversion of carbonyl groups to hydroxyl groups. The specific stereochemistry of the hydroxyl groups in the Corchoionoside C aglycone would be determined by the specific reductases involved in its biosynthesis.

The table below summarizes the key enzyme families and their putative roles in the biosynthesis of Corchoionoside C aglycone.

| Enzyme Family | Putative Role in Biosynthesis |

| Isoprenoid Biosynthesis Enzymes (MEP Pathway) | Synthesis of IPP and DMAPP, the C5 precursors. |

| Prenyltransferases (e.g., GGPP synthase) | Elongation of the isoprenoid chain to form C20 GGPP. |

| Carotenoid Synthases (e.g., Phytoene synthase, Lycopene cyclase) | Formation of the C40 carotenoid backbone (e.g., β-carotene). |

| Carotenoid Cleavage Dioxygenases (CCDs) | Oxidative cleavage of the C40 carotenoid to yield the initial C13-norisoprenoid skeleton. |

| Cytochrome P450 Monooxygenases (CYPs) | Hydroxylation and other oxidative modifications of the C13-norisoprenoid backbone. |

| Reductases | Reduction of carbonyl groups to hydroxyl groups, establishing stereochemistry. |

Genetic Engineering Approaches for Biosynthetic Pathway Investigation

Elucidating the precise biosynthetic pathway of Corchoionoside C aglycone requires the identification and functional characterization of the specific genes and enzymes involved. Genetic engineering provides a powerful toolkit for these investigations.

Heterologous expression is a widely used technique to characterize enzyme function. Genes suspected of being involved in the biosynthesis of Corchoionoside C aglycone can be isolated from the source organism and expressed in a heterologous host, such as Escherichia coli or yeast. The recombinant enzymes can then be purified and their activity assayed with potential substrates to confirm their role in the pathway.

Virus-Induced Gene Silencing (VIGS) is a rapid and effective method for in-planta functional genomics. By silencing the expression of a candidate gene in the plant, researchers can observe the effect on the accumulation of Corchoionoside C aglycone. A decrease in the compound's level upon silencing of a specific gene provides strong evidence for that gene's involvement in its biosynthesis.

The table below outlines key genetic engineering techniques and their applications in studying the biosynthesis of Corchoionoside C aglycone.

| Genetic Engineering Technique | Application in Biosynthetic Pathway Investigation |

| Heterologous Expression | - Functional characterization of candidate enzymes (e.g., CCDs, CYPs, reductases).- Determination of substrate specificity and product formation of individual enzymes. |

| Virus-Induced Gene Silencing (VIGS) | - In-planta validation of the function of candidate genes.- Rapid screening of multiple genes for their involvement in the pathway. |

| CRISPR/Cas9 Gene Editing | - Creation of stable knockout or knockdown mutants to study the long-term effects of gene disruption on the biosynthesis of the aglycone. |

| Transcriptome Analysis | - Identification of candidate genes by comparing gene expression profiles in tissues that produce Corchoionoside C aglycone with those that do not. |

Through the combined application of these biochemical and genetic engineering approaches, a comprehensive understanding of the biosynthetic pathway of Corchoionoside C aglycone can be achieved, paving the way for potential metabolic engineering of this and other valuable norisoprenoids.

Synthetic Chemistry Approaches to Corchoionoside C Aglycon and Analogues

Total Synthesis Strategies for the Aglycone Core Structure

The total synthesis of the Corchoionoside C aglycone, which is the aglycone of (6S,9S)-roseoside, has been approached through strategies that construct the key carbocyclic framework from acyclic precursors. A notable strategy involves the synthesis of vomifoliol (B113931) stereoisomers, which are closely related to the target aglycone.

One effective total synthesis commences with the preparation of an α,β-acetylenic ketone. This starting material is then subjected to an asymmetric transfer hydrogenation to stereoselectively furnish a key α-acetylenic alcohol intermediate. This step is crucial for establishing the desired stereochemistry at one of the chiral centers. Subsequent transformations, including reduction of the alkyne and cyclization, lead to the formation of the substituted cyclohexenone core of the aglycone. This approach allows for the synthesis of various optically active stereoisomers of the aglycone, including the specific configuration found in Corchoionoside C.

A general and widely used industrial method for the synthesis of the related ionone (B8125255) core involves a two-step process starting from citral, a naturally occurring aldehyde, and acetone. The first step is an aldol condensation to form pseudoionone. The subsequent and final step is an acid-catalyzed cyclization of pseudoionone to yield a mixture of α- and β-ionones. While this method is not stereoselective in its basic form, it provides a fundamental framework for the construction of the ionone ring system that is central to the Corchoionoside C aglycone.

Partial Synthesis and Semi-Synthesis from Related Natural Products

Partial or semi-synthetic approaches leverage the existing carbon skeleton of readily available natural products to access more complex targets like the Corchoionoside C aglycone. The most prominent precursor for this class of compounds is β-carotene. The enzymatic cleavage of β-carotene by carotenoid cleavage dioxygenases (CCDs) is the natural biosynthetic route to β-ionone, a foundational structure for many megastigmanes. This biotransformation can be harnessed to produce the basic ionone skeleton, which can then be further functionalized to yield the desired aglycone.

Another avenue for semi-synthesis involves the biotransformation of ionone isomers using microorganisms. Various fungi have been shown to mediate the oxidation of α-, β-, and γ-ionone at different positions, yielding hydroxylated and keto-derivatives. These enzymatic transformations can introduce the necessary oxygen functionality found in the Corchoionoside C aglycone, offering a green chemistry alternative to traditional chemical oxidants.

Furthermore, megastigmane glycosides can be isolated from various plant sources and subsequently hydrolyzed to yield their aglycones. For instance, wilfordoninol A, a new aglycone, was obtained through the enzymatic hydrolysis of a megastigmane glycoside isolated from Tripterygium wilfordii. This method provides direct access to the aglycone from a more complex natural product.

Development of Stereoselective Synthetic Methodologies

The control of stereochemistry is a critical aspect of the synthesis of the Corchoionoside C aglycone, which contains multiple stereocenters. A key stereoselective method employed in the synthesis of roseoside stereoisomers is asymmetric transfer hydrogenation. This reaction is used to reduce an α,β-acetylenic ketone to the corresponding α-acetylenic alcohol with high enantioselectivity, thereby setting a key stereocenter that is carried through to the final aglycone.

The synthesis of the four stereoisomers of roseoside has been achieved using glucose as a chiral resolving agent, highlighting a method to separate and obtain optically pure isomers. This approach underscores the importance of chiral auxiliaries and resolving agents in achieving stereochemical purity when asymmetric reactions are not employed or are not fully selective.

The table below summarizes the key stereoselective methods and their applications in the synthesis of Corchoionoside C aglycone and related compounds.

| Stereoselective Method | Application | Key Features | Reference |

| Asymmetric Transfer Hydrogenation | Reduction of an α,β-acetylenic ketone to an α-acetylenic alcohol. | Establishes a key stereocenter with high enantioselectivity. | |

| Chiral Resolution | Separation of stereoisomers of roseoside. | Utilizes glucose as a chiral resolving agent to obtain optically pure isomers. |

Chemical Modification and Derivatization for Research Probes

To investigate the biological activities and molecular targets of the Corchoionoside C aglycone and its analogues, the synthesis of derivatized versions for use as chemical probes is essential. While specific examples for the Corchoionoside C aglycone are not extensively documented, general strategies for the derivatization of small molecules can be applied. These probes often incorporate reporter tags such as fluorescent labels or biotin (B1667282) for detection and purification.

The synthesis of such probes typically involves introducing a functional group onto the aglycone that can be chemoselectively ligated to a reporter molecule. For example, a hydroxyl group on the aglycone could be esterified or etherified with a linker molecule containing a terminal alkyne or azide, which can then be used in a "click" reaction to attach a fluorescent dye or a biotin tag.

In a study on β-ionone, a panel of derivatives was synthesized to enhance its anti-proliferation activity on cancer cells. This work demonstrates that chemical modification of the basic ionone structure can lead to compounds with improved biological properties, which could also be adapted for the development of research probes. The design of such probes often involves a modular approach, combining a ligand (the aglycone), a reactive group for target engagement, and a reporter group.

The table below outlines potential derivatization strategies for creating research probes from the Corchoionoside C aglycone.

| Probe Type | Derivatization Strategy | Potential Application |

| Fluorescent Probe | Attachment of a fluorophore (e.g., coumarin, fluorescein) via a linker to a hydroxyl or keto group. | Visualization of the subcellular localization of the aglycone's molecular target. |

| Biotinylated Probe | Conjugation of biotin to the aglycone, often through a PEG spacer to minimize steric hindrance. | Affinity-based purification of binding proteins and target identification. |

| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., benzophenone, diazirine) to enable covalent cross-linking to target proteins upon UV irradiation. | Covalent labeling and identification of specific protein targets. |

Structure Activity Relationship Sar Studies for Mechanistic Insights of Corchoionoside C Aglycon

Design Principles for Corchoionoside C Aglycon Analogues

The design of analogues of this compound is fundamentally guided by the objective of understanding how specific structural modifications influence its biological activity. The aglycon, which is the non-sugar portion of Corchoionoside C, possesses a distinct chemical scaffold that serves as the starting point for rational drug design. Key structural features of the this compound, such as its cyclohexenone ring, the hydroxyl group, and the butenyl side chain, are primary targets for modification.

The core principles for designing these analogues revolve around systematic alterations to probe the electronic and steric requirements for optimal interaction with its biological target. This includes modifying the polarity, lipophilicity, and hydrogen bonding capacity of the molecule. For instance, the hydroxyl group could be esterified or etherified to explore the impact of a hydrogen bond donor at that position. The ketone on the cyclohexenone ring could be reduced or converted to an oxime to assess the importance of the carbonyl group for activity. Furthermore, the length and saturation of the butenyl side chain can be varied to understand the spatial constraints of the binding pocket.

Isosteric and bioisosteric replacements are also key strategies. For example, replacing the cyclohexenone ring with other cyclic systems or heterocyclic rings could lead to analogues with improved pharmacological profiles. The ultimate goal of these design principles is to generate a library of compounds that systematically explores the chemical space around the parent aglycon, thereby providing a clear picture of the structural features essential for its biological mechanism.

Methodologies for SAR Determination

The determination of the structure-activity relationship of this compound relies on a combination of synthetic chemistry and biological testing. This iterative process involves creating a diverse set of analogues and evaluating their activity in relevant assays.

Rational Design and Synthesis of Structurally Modified Analogues

The synthesis of structurally modified analogues of this compound is a cornerstone of SAR studies. This process begins with the chemical synthesis of the parent aglycon, which can be achieved through various organic synthesis routes, potentially starting from readily available precursors. Once a reliable synthetic route to the aglycon is established, it can be adapted to introduce the desired structural modifications.

For example, to investigate the role of the hydroxyl group, synthetic intermediates can be subjected to reactions such as acylation or alkylation. To probe the importance of the double bond in the cyclohexenone ring, catalytic hydrogenation could be employed. The synthesis of each analogue must be carefully planned and executed to ensure high purity, and the structure of each new compound must be rigorously confirmed using spectroscopic techniques such as NMR and mass spectrometry. A well-designed synthetic strategy allows for the systematic and efficient production of a library of analogues for biological evaluation.

High-Throughput Screening in Mechanistic Assays for SAR Derivation

High-throughput screening (HTS) provides a rapid and efficient means to evaluate the biological activity of the synthesized analogues of this compound. This methodology allows for the testing of a large number of compounds in parallel, using miniaturized assays that are amenable to automation. The choice of assay is critical and must be directly relevant to the hypothesized mechanism of action of the parent compound.

For instance, if this compound is presumed to be an enzyme inhibitor, an enzymatic assay would be employed. If it is thought to interact with a specific receptor, a receptor binding assay would be appropriate. The data generated from HTS, typically in the form of IC50 or EC50 values, provides a quantitative measure of the potency of each analogue. By comparing the activity of the analogues with that of the parent aglycon, clear structure-activity relationships can be established. This data is instrumental in identifying the key pharmacophoric features of the molecule and in guiding the design of subsequent generations of more potent and selective compounds.

The following table illustrates a hypothetical HTS data set for a series of this compound analogues, where modifications are made to different parts of the molecule.

| Compound ID | Modification | Biological Activity (IC50, µM) |

| CCA-01 (Parent Aglycon) | - | 10.5 |

| CCA-02 | Esterification of hydroxyl group | 25.2 |

| CCA-03 | Reduction of ketone | 5.8 |

| CCA-04 | Saturation of butenyl side chain | 15.1 |

| CCA-05 | Replacement of cyclohexenone with furan (B31954) ring | > 100 |

Computational Approaches in SAR Analysis

In conjunction with experimental methods, computational approaches play a vital role in accelerating the understanding of the SAR of this compound. These in silico techniques provide valuable insights into the molecular interactions that govern biological activity.

Molecular Docking and Dynamics Simulations for Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound, if a biological target (such as an enzyme or receptor) is known or has been identified, molecular docking can be used to simulate the binding of the aglycon and its analogues to the active site. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Molecular dynamics (MD) simulations can then be used to study the behavior of the ligand-target complex over time, providing a more dynamic picture of the binding event. MD simulations can help to assess the stability of the predicted binding poses and can reveal conformational changes in both the ligand and the target upon binding. Together, these modeling techniques are powerful tools for rationalizing observed SAR data and for predicting the activity of new, untested analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, a QSAR model can be developed using the experimental biological activity data (e.g., IC50 values) and a set of calculated molecular descriptors. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties.

Once a statistically robust QSAR model is established, it can be used to predict the biological activity of new, hypothetical analogues before they are synthesized. This predictive capability can significantly streamline the drug discovery process by prioritizing the synthesis of compounds that are most likely to be active. Furthermore, the descriptors that are found to be most important in the QSAR model can provide valuable insights into the mechanistic basis of the observed biological activity.

A hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * H-bond_donors + constant

This equation would suggest that higher lipophilicity (LogP) and more hydrogen bond donors are beneficial for activity, while a larger molecular weight (MW) is detrimental.

Elucidation of Key Pharmacophoric Elements Influencing Biological Mechanisms of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the spatial arrangement of its chemical features. These features, known as pharmacophoric elements, interact with biological targets such as enzymes and receptors to elicit a pharmacological response. For this compound, the aglycone portion of the naturally occurring ionone (B8125255) glucoside Corchoionoside C, a theoretical understanding of its key pharmacophoric elements can be derived from its core chemical structure and by drawing parallels with related bioactive molecules. While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, an analysis of its functional groups allows for the postulation of its primary pharmacophoric features.

The foundational structure of this compound is a β-ionone ring system, a common motif in various natural products with diverse biological activities. The key pharmacophoric elements of this compound are hypothesized to include a hydrophobic region, a hydrogen bond acceptor, and a hydrogen bond donor. The interplay of these features is thought to be crucial for its interaction with biological targets.

A recurring minimal pharmacophore for ligands that interact with certain biological receptors includes a hydrophobic π-surface anchored in the β-ionone region, coupled with a strategically oriented polar functional group. mdpi.com This general model provides a framework for understanding the potential pharmacophoric elements of this compound.

Furthermore, studies on other ionone glycosides have suggested that specific functionalities can significantly influence biological activity. For instance, the presence of an α,β-unsaturated ketone group has been identified as a potential active unit for the anti-inflammatory activity of some ionone glycosides. mdpi.com This highlights the importance of specific chemical moieties in defining the pharmacophoric profile and, consequently, the biological mechanism of action.

The table below outlines the theoretical key pharmacophoric elements of this compound and their potential roles in biological interactions.

| Pharmacophoric Element | Structural Feature | Potential Role in Biological Mechanism |

|---|---|---|

| Hydrophobic Region | β-ionone ring and methyl groups | Facilitates binding to hydrophobic pockets within biological targets through van der Waals interactions. |

| Hydrogen Bond Acceptor | Carbonyl group | Forms hydrogen bonds with hydrogen bond donor residues in the active site of enzymes or receptors. |

| Hydrogen Bond Donor | Hydroxyl group | Forms hydrogen bonds with hydrogen bond acceptor residues in the active site of enzymes or receptors. |

It is important to note that this elucidation of pharmacophoric elements is based on the chemical structure of this compound and inferences from related compounds. Definitive identification and validation of these key features would necessitate comprehensive SAR studies involving the synthesis and biological evaluation of a series of analogues with systematic structural modifications. Such studies would provide invaluable data to construct a detailed pharmacophore model and to fully understand the molecular basis of the biological mechanisms of this compound.

Advanced Research Methodologies and Future Directions in Corchoionoside C Aglycon Studies

Application of Advanced Mass Spectrometry for Metabolomic Profiling

Metabolomics, the comprehensive study of metabolites in a biological system, can provide critical insights into the physiological effects of Corchoionoside C aglycon. Advanced mass spectrometry (MS) is the cornerstone of metabolomic analysis due to its high sensitivity, resolution, and flexibility. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamental for separating and identifying a wide array of metabolites from complex biological samples. nih.gov

In the context of this compound studies, high-resolution MS platforms like Quadrupole Time-of-Flight (QTOF) and Orbitrap are particularly valuable. These instruments provide exceptional mass accuracy (sub-ppm), which is crucial for confidently identifying the compound and its downstream metabolites in complex matrices like plasma, urine, or cell lysates. nih.govnews-medical.net This high resolution allows for the differentiation of analytes with very similar molecular weights, a common challenge in metabolomics. news-medical.net By comparing the metabolomic profiles of systems treated with this compound to untreated controls, researchers can identify metabolic pathways that are significantly altered, thus revealing the compound's biological impact.

Table 1: Advanced Mass Spectrometry Techniques for Metabolomic Profiling of this compound

| Technique | Principle | Application in this compound Studies |

| LC-MS/MS | Couples liquid chromatography separation with tandem mass spectrometry for structural elucidation. | Identification and quantification of this compound and its phase I/II metabolites in biological fluids. |

| GC-MS | Separates volatile and derivatized non-volatile compounds before mass analysis. | Analysis of volatile metabolites or derivatized steroidal precursors related to the aglycon's pathway. nih.gov |

| High-Resolution MS (e.g., QTOF, Orbitrap) | Provides highly accurate mass measurements (sub-ppm) and high resolving power. | Unambiguous formula determination of unknown metabolites; distinguishing between isobaric compounds. news-medical.netresearchgate.net |

| MS Imaging | Visualizes the spatial distribution of molecules within tissue sections. | Mapping the distribution of this compound and its metabolites within specific tissues or organs to understand its localization and site of action. nih.gov |

Chemical Proteomics and Chemogenomics for Comprehensive Target Deconvolution

A critical step in understanding the mechanism of action of any bioactive compound is the identification of its molecular targets. Chemical proteomics offers powerful strategies for "target deconvolution," the process of identifying the specific proteins that a small molecule interacts with to elicit a biological response. nih.gov These methods can be broadly categorized into affinity-based enrichment and proteomics screening approaches. europeanreview.orgnih.gov

For this compound, an affinity-based approach would involve immobilizing the molecule onto a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. researchgate.net These captured proteins are then identified using mass spectrometry. europeanreview.org Alternatively, probe-free methods like the Cellular Thermal Shift Assay (CETSA) can be employed. CETSA detects target engagement by observing changes in protein thermal stability upon ligand binding, offering a way to confirm direct interactions within a cellular context. nih.gov Such approaches are crucial for creating a comprehensive map of the proteins that this compound interacts with, providing the foundation for understanding its polypharmacology. europeanreview.org

Table 2: Chemical Proteomics Strategies for Target Deconvolution of this compound

| Strategy | Principle | Advantages for this compound Studies |

| Affinity Purification-MS | This compound is immobilized on a matrix to capture interacting proteins from a lysate for MS identification. researchgate.net | Provides a direct method to enrich for binding partners; comprehensive target coverage. nih.gov |

| Photoaffinity Labeling (PAL) | A photoreactive group is attached to the aglycon, which upon UV activation, covalently links it to nearby binding partners. nih.gov | Captures both high and low-affinity interactions and provides spatial information about the binding site. |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in intact cells or lysates. nih.gov | Confirms direct target engagement in a physiological context without requiring modification of the aglycon. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to map the functional state of entire enzyme families. | Can identify if this compound inhibits or activates specific enzymes within a proteome. nih.gov |

Development of this compound as a Molecular Probe for Biological Systems

Building on the principles of chemical proteomics, this compound can be developed into a molecular probe to investigate biological systems in real-time. This involves chemically modifying the aglycon by attaching a reporter tag, such as a fluorophore, a biotin (B1667282) molecule, or a clickable handle (e.g., an alkyne or azide). researchgate.net

A fluorescently tagged this compound could be used in cellular imaging studies to visualize its subcellular localization and track its movement. A biotinylated version could serve as a high-affinity capture agent to isolate its protein targets for subsequent analysis. researchgate.net The development of such probes is essential for validating target engagement and elucidating the compound's mechanism of action within the complex environment of a living cell. researchgate.net

Integration of Omics Data for Systems-Level Understanding

To achieve a holistic understanding of the biological effects of this compound, it is imperative to integrate data from multiple "omics" platforms. nih.gov This systems biology approach combines findings from metabolomics (metabolite changes), proteomics (protein target identification and expression changes), transcriptomics (gene expression changes), and genomics to construct a comprehensive model of the compound's impact on cellular networks. nih.govsemanticscholar.org

For instance, identifying a protein target through chemical proteomics (Section 7.2) can be correlated with changes in gene expression (transcriptomics) of that protein and its related pathways. researchgate.net Furthermore, alterations in metabolic pathways observed through MS-based metabolomics (Section 7.1) can be linked back to the enzymatic proteins targeted by the aglycon. nih.gov Integrating these datasets allows researchers to move from a simple ligand-target interaction to a network-level understanding of the compound's effects, bridging the gap from genotype to phenotype. nih.gov

Table 3: Framework for Omics Data Integration in this compound Research

| Omics Layer | Data Generated | Contribution to Systems-Level Understanding |

| Metabolomics | Quantitative profiles of endogenous metabolites. | Reveals functional outcomes and biochemical pathway modulation by the aglycon. nih.gov |

| Proteomics | Identification of protein targets and changes in protein abundance/post-translational modifications. | Elucidates direct molecular interactions and their effect on cellular machinery. |

| Transcriptomics | Genome-wide mRNA expression levels. | Shows how the aglycon affects gene regulation and signaling pathways upstream of protein expression. |

| Genomics | DNA sequence information. | Can identify genetic factors or mutations that may influence sensitivity or resistance to the aglycon's effects. |

Unexplored Biosynthetic and Synthetic Avenues

The biosynthesis of steroidal saponin (B1150181) aglycons like this compound begins with precursors from the mevalonate (B85504) (MVA) and 2-C-methyl-d-erythritol-4-phosphate (MEP) pathways, which produce 2,3-oxidosqualene. nih.gov This precursor is then cyclized and undergoes a series of modifications, primarily driven by cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases (UGTs), to create the final diverse structures. nih.govmdpi.com While the general pathways for sterols are known, the specific enzymes responsible for the unique structural features of this compound remain largely unexplored. Future research using functional genomics and enzymatic assays could identify the specific CYP450s that catalyze the key hydroxylation and oxidation steps in its formation.

From a chemical synthesis perspective, the complex, stereochemically rich structure of this compound presents significant challenges. mdpi.com A total synthesis has likely not been reported and would require advanced synthetic strategies. Future work could focus on developing a convergent synthetic route, which would not only confirm its structure but also enable the creation of novel analogs for structure-activity relationship studies. Chemoenzymatic approaches, combining the efficiency of biological catalysts with the flexibility of chemical synthesis, could also provide a powerful avenue for producing the aglycon and its derivatives. harvard.edu

Methodological Advancements in Mechanistic Elucidation and SAR Studies

Elucidating the precise mechanism of action and conducting Structure-Activity Relationship (SAR) studies are the culmination of the aforementioned methodologies. Once primary targets are identified (Section 7.2) and validated, detailed biochemical and biophysical assays are required to quantify binding affinities and functional consequences.

Future SAR studies will depend on either the isolation of natural analogs or the successful chemical synthesis of derivatives (Section 7.5). By systematically modifying different functional groups on the this compound scaffold and evaluating their biological activity, researchers can identify the key pharmacophore—the essential structural features required for activity. This information is invaluable for designing more potent and selective second-generation compounds. Computational methods, such as molecular docking and molecular dynamics simulations, can complement experimental SAR by predicting how analogs bind to the target protein, thereby guiding the design of new molecules with improved properties.

Q & A

Q. How should conflicting data on aglycon stability under physiological conditions be addressed?

- Methodological Answer : Conduct accelerated stability studies (pH 1–10, 37°C) with LC-MS monitoring. Compare degradation profiles in simulated biological fluids (e.g., plasma, SIF). Use deuterated solvents in NMR to track proton exchange rates. Stability-activity relationships (SAR) guide structural modifications to enhance pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.